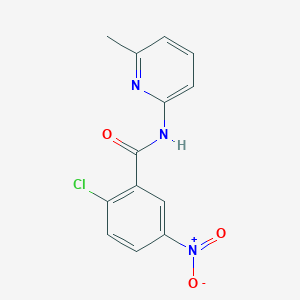

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

Description

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is a chemical compound with a molecular formula of C12H10ClN3O3 It is characterized by the presence of a chloro group, a methylpyridinyl group, and a nitrobenzamide moiety

Properties

IUPAC Name |

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(17(19)20)5-6-11(10)14/h2-7H,1H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVIFOHQEXMOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide typically involves the following steps:

Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

Chlorination: The chloro group is introduced via chlorination, which can be performed using chlorine gas or other chlorinating agents.

Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated nitrobenzene with 6-methylpyridin-2-amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, chlorination, and amidation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 2-amino-N-(6-methylpyridin-2-yl)-5-nitrobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methylpyridinyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(6-methylpyridin-2-yl)acetamide

- 2-chloro-N-(6-methylpyridin-2-yl)propanamide

Uniqueness

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a chloro group, a nitro group, and a pyridine moiety, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups allows for various interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential as an antibacterial agent. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to the nitro group, which can form reactive intermediates.

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies suggest that the nitro group can be reduced within cancer cells to generate reactive species that induce apoptosis. The binding affinity of the compound to specific enzymes or receptors involved in cancer cell proliferation is enhanced by the chloro and methylpyridinyl groups.

The proposed mechanism of action involves:

- Reduction of the Nitro Group : This leads to the formation of reactive intermediates that can interact with DNA or proteins, disrupting cellular functions.

- Enhanced Binding Affinity : The chloro and methylpyridinyl substituents improve interactions with target enzymes or receptors, potentially leading to more effective inhibition of cancer cell growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Nitro Group : Essential for the generation of reactive intermediates.

- Chloro Group : Enhances hydrophobic interactions with target sites.

- Methylpyridinyl Moiety : Contributes to overall molecular stability and interaction profile.

A comparative analysis with similar compounds reveals that variations in the position and type of substituents significantly affect their biological activities .

Research Findings and Case Studies

Several studies have documented the effects of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the bacterial strain tested.

- Anticancer Activity : A study highlighted its ability to induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation. The compound's IC50 values were determined across different cancer types, showing promising results for further development as an anticancer agent .

- Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions at the molecular level, supporting experimental findings regarding its potential as a drug candidate .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via coupling of 2-chloro-5-nitrobenzoyl chloride with 6-methylpyridin-2-amine. Key steps include:

- Acylation : React the benzoyl chloride derivative with the pyridinylamine in anhydrous dichloromethane (DCM) at 0–20°C for 1–12 hours, using triethylamine (TEA) as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the product in 63–83% purity. Higher temperatures (>50°C) may reduce selectivity due to nitro group instability .

- Characterization : Confirm via NMR (e.g., δ 8.71 ppm for aromatic protons) and ESI-MS (m/z 354.3 [M+H]) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., CHClNO) .

Advanced Research Questions

Q. How do substituent modifications on the pyridine ring affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- 6-Methyl vs. 2-Isopropyl : Substituting 6-methyl with bulkier groups (e.g., 2-isopropyl-6-methylphenyl) abolishes RORγ receptor agonism, as shown in HepG2 reporter assays (2.1-fold induction vs. 1.2-fold) .

- Chlorine Position : 2-Chloro-3-methylphenyl substitution enhances IL-17A/F expression in Th17 cells, while 2-isopropyl-6-methylphenyl analogs show no activity .

- Design Strategy : Use molecular docking (e.g., AutoDock Vina) to model interactions with RORγ’s ligand-binding domain, focusing on hydrophobic pockets accommodating methyl/chloro groups .

Q. How can contradictory data in synthetic yields be resolved?

Methodological Answer:

- Case Study : Variations in yields (37–83%) for similar nitrobenzamides arise from:

- Temperature Control : Lower temperatures (0–20°C) minimize side reactions (e.g., nitro reduction).

- Catalyst Selection : Pd(OAc) with SPhos ligand improves Suzuki couplings for biphenyl derivatives (60% yield vs. 37% without) .

- Workflow Optimization : Use Design of Experiments (DoE) to test variables (solvent, temperature, stoichiometry) and identify robust conditions .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction :

- Toxicity : ProTox-II flags potential hepatotoxicity (Probability ~0.7) due to nitro groups, requiring in vitro validation .

Key Research Gaps

- Unresolved Mechanism : The compound’s interaction with bacterial PPTase enzymes (hypothesized in ) requires crystallography (e.g., PDB deposition) for validation.

- Scalability : Pilot-scale synthesis (e.g., flow chemistry) is underexplored but critical for preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.